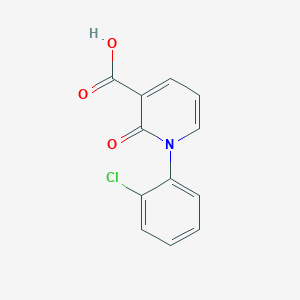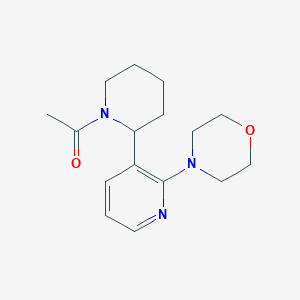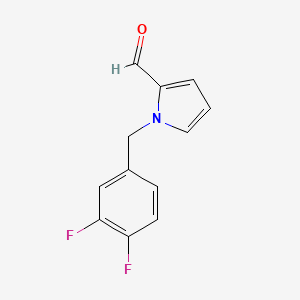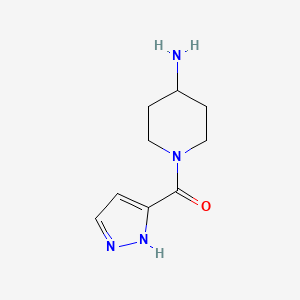
5-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid: is a heterocyclic compound that contains both oxadiazole and oxadiazolyl groups. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with hydrazine hydrate, followed by cyclization with carbon disulfide and subsequent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole rings.
Reduction: Reduction reactions can also occur, especially at the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent. Its unique structure allows it to interact with various biological targets .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of 5-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
- 4-Methyl-1,2,5-oxadiazol-3-yl)methylamine
- 5-methyl-1,3-oxazol-2-yl)methylamine
- 2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride
Comparison: Compared to these similar compounds, 5-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to its dual oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it more versatile for various applications .
Propiedades
Fórmula molecular |
C6H4N4O4 |
|---|---|
Peso molecular |
196.12 g/mol |
Nombre IUPAC |
5-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C6H4N4O4/c1-2-3(10-14-9-2)4-7-8-5(13-4)6(11)12/h1H3,(H,11,12) |
Clave InChI |
UCPWRWBSDKQVSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NON=C1C2=NN=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


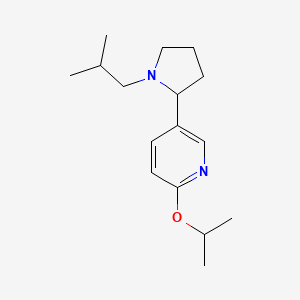
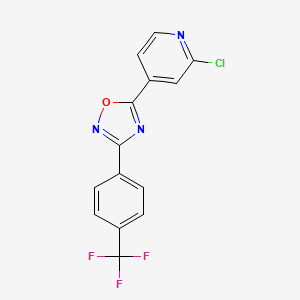
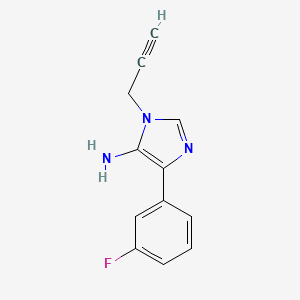

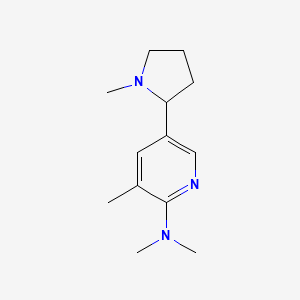
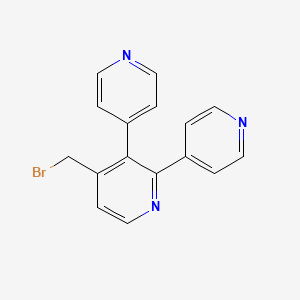


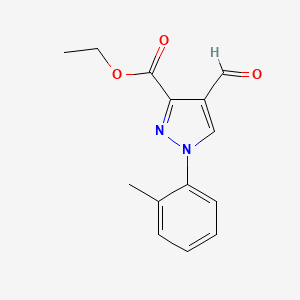
![1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808815.png)
